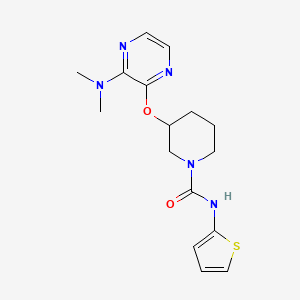

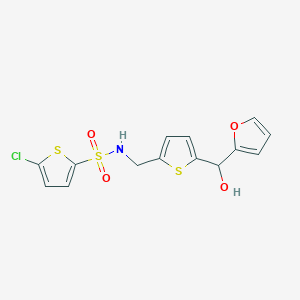

3-((3-(二甲基氨基)吡嘧啶-2-基)氧基)-N-(噻吩-2-基)哌啶-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex molecules like this often involves multi-step organic reactions, starting from simpler precursors. For instance, the synthesis of related compounds involves reactions such as condensation, nucleophilic substitution, and cyclization. A relevant synthesis pathway involves the reaction of amino-thieno[2,3-b]pyridine carboxylic acids with dimethylformamide/phosphoroxide chloride or reactions involving 4-oxo-4H-pyrido[3',2':4,5]thieno[3,2-d]1,3-oxazines with amines, highlighting the complexity and diversity of synthetic routes possible for such molecules (Wagner et al., 1993).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple heterocycles, which can significantly influence the molecule's chemical properties and reactivity. X-ray crystallography and spectroscopic methods such as NMR are typically used to elucidate the structure of complex molecules. For example, crystallographic studies of related compounds provide insight into their molecular geometry, confirming the presence of hydrogen-bonded dimers facilitated by N–H···O interactions, which are crucial for understanding the compound's molecular behavior and interactions (Kranjc et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of such a molecule is influenced by the functional groups present and the overall molecular structure. For example, the presence of a carboxamide group could make the molecule a participant in amide bond formation or cleavage reactions, whereas the pyrazine and thiophene rings could engage in electrophilic substitution reactions. The study of similar compounds has shown a variety of reactions, such as the formation of thio-substituted derivatives and cyclization reactions leading to the formation of new heterocyclic structures, indicating the rich chemistry that these types of molecules can exhibit (Gad-Elkareem et al., 2011).

Physical Properties Analysis

The physical properties of such molecules, including melting point, boiling point, solubility, and crystalline structure, are essential for understanding their behavior in different environments and applications. These properties are often determined experimentally through techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and solubility tests. The crystal and molecular structure analysis through X-ray diffraction studies, as done for related compounds, also contributes to understanding the physical properties by revealing the molecular packing and intermolecular interactions within the crystal lattice (Prabhuswamy et al., 2016).

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards various reagents, stability under different conditions, and the potential for forming derivatives, are pivotal for the application and manipulation of such molecules. Studies on similar molecules often involve investigating their reactivity towards different functional group transformations, interactions with metal ions, and potential for forming coordination complexes, providing a comprehensive understanding of their chemical behavior (Mori et al., 2013).

科学研究应用

Heterocyclic Synthesis and Biological Activities

化合物3-((3-(二甲基氨基)吡嗪-2-基)氧基)-N-(噻吩-2-基)哌啶-1-甲酰胺,由于其复杂的结构,可能参与杂环化合物的合成,在药物化学中至关重要,因为这些化合物具有多样的生物活性。研究表明,具有二甲基氨基、吡嗪基和噻吩基团的类似化合物被用于合成具有潜在抗菌和抗真菌性能的新杂环衍生物。例如,与指定化合物的核心结构密切相关的烯胺腈衍生物已被用于合成吡唑、吡啶和嘧啶衍生物等各种杂环化合物,这些化合物以其光谱数据和元素分析为特征(Fadda et al., 2012)。同样,另一种具有结构相似性的吡啶-2(1H)-硫酮已被用于合成新的硫代乙基烟酸酯、噻吩[2,3-b]吡啶和吡啶噻吩嘧啶衍生物,其中一些表现出显著的抗菌活性(Gad-Elkareem et al., 2011)。

催化和放大作用

含有二甲基氨基、吡嗪基和噻吩基团的化合物已被研究其催化作用和放大其他化合物效果的能力。例如,一系列含有强碱性侧链的吡啶基嘧啶,包括具有吡嗪基取代基的化合物,已被研究其作为对抗某些细菌菌株的噻霉素放大剂的活性,展示了这类化合物在增强抗生素效力方面的潜力(Brown & Cowden, 1982)。

对多样化化合物库的贡献

3-((3-(二甲基氨基)吡嗪-2-基)氧基)-N-(噻吩-2-基)哌啶-1-甲酰胺的结构复杂性和官能团多样性表明其在通过烷基化和环闭合等各种化学反应中产生结构多样的库中的实用性。类似化合物已被用作合成各种杂环化合物的起始物质,为具有潜在药物应用的库做出贡献。例如,一种具有类似结构的3-二甲基氨基-1-(噻吩-2-基)丙酮盐酸盐已被用于烷基化和环闭合反应,以产生一系列具有潜在生物活性的化合物库(Roman, 2013)。

属性

IUPAC Name |

3-[3-(dimethylamino)pyrazin-2-yl]oxy-N-thiophen-2-ylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O2S/c1-20(2)14-15(18-8-7-17-14)23-12-5-3-9-21(11-12)16(22)19-13-6-4-10-24-13/h4,6-8,10,12H,3,5,9,11H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXHLAAFRZSGCQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)NC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-Methyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2490920.png)

![(5Z)-1-(2-methoxyethyl)-4-methyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2490922.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2490927.png)

![5-Bromo-8-azatricyclo[8.1.1.02,7]dodeca-2(7),3,5-triene;hydrochloride](/img/structure/B2490929.png)

![2-[(3-Chlorophenyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B2490931.png)

![2-[(5-Chloropyridin-2-yl)oxymethyl]-4-methylmorpholine](/img/structure/B2490934.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-methoxybenzamide](/img/structure/B2490938.png)